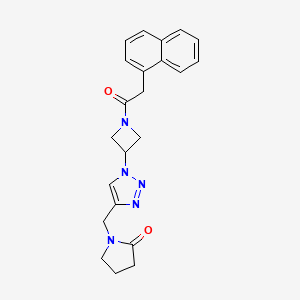![molecular formula C8H10F2N2 B2795637 [5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine CAS No. 2377034-83-6](/img/structure/B2795637.png)
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C8H10F2N2 and a molecular weight of 172.18 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine” is 1S/C8H10F2N2/c1-8(9,10)6-2-3-7(5-11)12-4-6/h2-4H,5,11H2,1H3 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Synthesis and Catalytic Evaluation of Pincer Palladacycles
- Unsymmetrical NCN′ and PCN pincer palladacycles, derivatives similar to the compound , were synthesized and evaluated for their catalytic applications. These palladacycles demonstrated good activity and selectivity in catalysis, remaining in the Pd(II) state throughout the process (Roffe et al., 2016).
Medicinal Chemistry
Potential Anticonvulsant Agents
- A series of novel schiff bases of 3-aminomethyl pyridine, structurally related to the queried compound, were synthesized and demonstrated significant anticonvulsant activity. These findings highlight the potential medicinal applications of compounds within this chemical family (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Uptake
Enhanced Cellular Uptake and Photocytotoxicity
- Iron(III) complexes based on Schiff bases showed enhanced cellular uptake and remarkable photocytotoxicity, offering insights into the application of similar compounds in targeted cancer therapy (Basu et al., 2015).
Antidepressant-like Activity
Biased Agonists of Serotonin Receptors
- Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally analogous to the queried compound, were identified as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity. This research underscores the therapeutic potential of structurally related compounds in treating depression (Sniecikowska et al., 2019).
Synthetic Chemistry
Ambient-Temperature Synthesis
- The ambient-temperature synthesis of novel compounds through condensation reactions showcases the versatility and reactivity of pyridin-2-yl)methanamine derivatives, suggesting their utility in synthetic organic chemistry (Becerra et al., 2021).
Safety And Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
[5-(1,1-difluoroethyl)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)6-2-3-7(4-11)12-5-6/h2-3,5H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZNDAVECLNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine | |
CAS RN |
2377034-83-6 |
Source


|
| Record name | [5-(1,1-difluoroethyl)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)
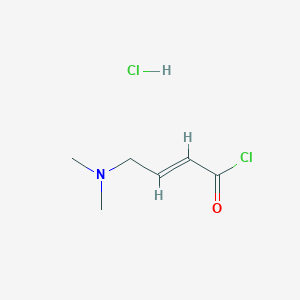
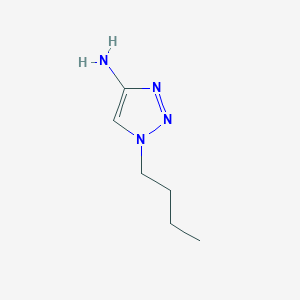
![3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2795564.png)
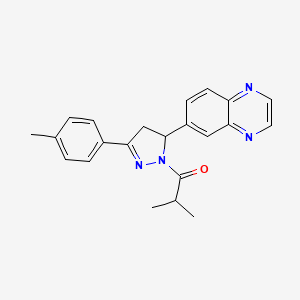

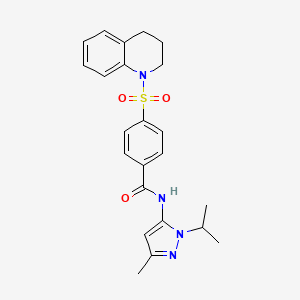

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)
